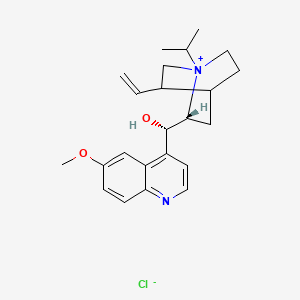

Quinine, isopropylchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

63717-10-2 |

|---|---|

Molecular Formula |

C23H31ClN2O2 |

Molecular Weight |

403.0 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-propan-2-yl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C23H31N2O2.ClH/c1-5-16-14-25(15(2)3)11-9-17(16)12-22(25)23(26)19-8-10-24-21-7-6-18(27-4)13-20(19)21;/h5-8,10,13,15-17,22-23,26H,1,9,11-12,14H2,2-4H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |

InChI Key |

IQHTWFLGOPQPHD-XJXJHPFJSA-M |

Isomeric SMILES |

CC(C)[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Canonical SMILES |

CC(C)[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Quinine N Isopropyl Chloride Salt

Historical Development of Synthetic Routes to Quinine (B1679958) and its N-Alkylated Analogues

The journey to synthesize quinine and its derivatives is a landmark narrative in organic chemistry. wikipedia.orgslideshare.net Quinine, a complex alkaloid first isolated in 1820 by Pierre Joseph Pelletier and Joseph Caventou, presented a formidable synthetic challenge due to its intricate structure, which includes a quinoline (B57606) and a quinuclidine (B89598) ring system, and five stereogenic centers. wikipedia.orgwikipedia.org The molecule's empirical formula, C₂₀H₂₄N₂O₂, was established, but its correct atomic connectivity was only determined in 1907 by Paul Rabe. wikipedia.orgudel.edu

One of the earliest, and famously unsuccessful, attempts at synthesis was by William Henry Perkin in 1856. udel.eduacs.org His effort, based on an incorrect structural hypothesis, did not yield quinine but instead led to the discovery of mauveine, the first synthetic organic dye, which catalyzed the birth of the chemical industry. wikipedia.orgwikipedia.orgresearchgate.net

The first formal total synthesis of quinine was announced by R.B. Woodward and W.E. Doering in 1944. wikipedia.orgresearchgate.net Their approach was a "formal synthesis" as it produced quinotoxine, a known precursor that Paul Rabe and Karl Kindler had reported converting to quinine in 1918. wikipedia.orgacs.org However, the lack of detailed experimental evidence in the Rabe-Kindler work led to significant controversy, which was later questioned by Gilbert Stork. wikipedia.orgacs.org Stork himself published the first fully stereoselective total synthesis of quinine in 2001, a monumental achievement that controlled all the molecule's asymmetric centers. wikipedia.orgudel.eduresearchgate.net The Woodward-Doering/Rabe-Kindler route's validity was eventually confirmed when the final conversion was successfully reproduced in 2007. wikipedia.org

The development of synthetic routes to N-alkylated analogues of quinine, such as quaternary ammonium (B1175870) salts, followed the advances in understanding quinine's chemistry. researchgate.net The quinuclidine nitrogen in quinine is more basic and nucleophilic than the quinoline nitrogen, making it the primary site for alkylation. researchgate.net Early work focused on understanding the properties and reactivity of these derivatives. N-alkylation creates quaternary ammonium salts, which found significant use as phase-transfer catalysts for asymmetric synthesis, leveraging the inherent chirality of the cinchona alkaloid scaffold. wiley-vch.deresearchgate.netmdpi.com These historical efforts in total synthesis and derivatization laid the essential groundwork for the targeted synthesis of specific analogues like Quinine N-isopropyl chloride. slideshare.net

Direct Synthesis of Quinine N-Isopropyl Chloride Salt: Novel Approaches and Process Optimization

The direct synthesis of Quinine N-isopropyl chloride salt involves the quaternization of the tertiary amine in the quinuclidine ring system of the quinine molecule. This process is a specific example of N-alkylation, a fundamental reaction in organic chemistry.

N-Alkylation of Quinine with Isopropylating Agents: Reaction Conditions and Efficiency

The N-alkylation of quinine to form its quaternary ammonium salt is typically achieved by reacting the alkaloid with an appropriate alkylating agent. For the synthesis of Quinine N-isopropyl chloride, an isopropylating agent such as isopropyl chloride is used. google.com The reaction involves the nucleophilic attack of the quinuclidine nitrogen on the electrophilic carbon of the isopropylating agent.

The choice of solvent, temperature, and pressure can significantly influence the reaction's efficiency and yield. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly employed for the N-alkylation of cinchona alkaloids. mdpi.comclockss.org The reaction may be conducted at room temperature or require heating to proceed at a reasonable rate. google.com While specific data for the isopropylation of quinine is not extensively detailed in the provided literature, general principles of N-alkylation of amines and related alkaloids provide a framework. For instance, the synthesis of other N-alkyl quininium salts, such as N-methyl, N-ethyl, and N-benzyl derivatives, has been reported, typically involving the corresponding alkyl halide. nih.govresearchgate.net The efficiency of these reactions can be high, though forcing conditions can sometimes lead to the alkylation of both the quinuclidine and the less reactive quinoline nitrogen. researchgate.net

Table 1: General Conditions for N-Alkylation of Cinchona Alkaloids

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Alkylating Agent | Alkyl halide (e.g., Isopropyl chloride) | Provides the electrophilic alkyl group. google.com |

| Solvent | Acetonitrile, DMF | Aprotic polar solvents facilitate SN2 reactions. mdpi.comclockss.org |

| Temperature | Room Temperature to Reflux | Controls reaction rate; higher temperatures may be needed for less reactive halides. google.com |

| Stoichiometry | Slight excess of alkylating agent | Ensures complete conversion of the quinine. clockss.org |

Stereochemical Control in Quaternization Reactions

Quinine is a chiral molecule with defined stereochemistry at its five stereocenters (C3, C4, C8, C9, and the N1-C4 unit). wikipedia.org The quaternization of the quinuclidine nitrogen (N1) with a symmetric group like isopropyl does not create a new stereocenter at the nitrogen. However, the inherent chirality of the quinine scaffold plays a crucial role in influencing the reaction's stereochemical outcome if the alkylating agent were to create a new chiral center or if subsequent reactions were performed. The rigid structure of the quinuclidine ring system and the orientation of its substituents create a specific steric environment around the nitrogen atom. This can influence the trajectory of the incoming electrophile, although with a small group like isopropyl, this effect might be less pronounced than with bulkier substituents. The stereochemistry of quinine derivatives is critical for their application as catalysts in asymmetric synthesis, where they create a chiral environment to induce stereoselectivity. wiley-vch.dejku.at

Application of Green Chemistry Principles in Synthetic Route Design for Quaternary Ammonium Salts

The synthesis of quaternary ammonium salts (QASs), including Quinine N-isopropyl chloride, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign processes. chemrxiv.org Quinine itself is a renewable raw material, derived from the bark of the Cinchona tree, which aligns with the principle of using renewable feedstocks. wikipedia.orgchemrxiv.org

Recent research has focused on creating new QASs from natural sources in a sustainable manner. chemrxiv.orgchemrxiv.orgresearchgate.net This includes using greener solvents, minimizing waste, and improving atom economy. For instance, some modern quinoline syntheses utilize water as a solvent or employ catalyst-free aerobic conditions, representing a greener process protocol. rsc.org In the context of quinine-derived QASs, research into biopesticides has explored the synthesis of salts with anions derived from natural amino acids, further enhancing their green credentials. chemrxiv.orgchemrxiv.orgresearchgate.net While specific green methodologies for Quinine N-isopropyl chloride are not detailed, the broader trend in QAS synthesis points towards the adoption of principles such as:

Using less hazardous solvents.

Employing catalysts to improve efficiency and reduce energy consumption.

Designing processes that maximize the incorporation of all materials used in the process into the final product (atom economy).

Design and Synthesis of Quinine N-Isopropyl Chloride Analogues for Structure-Reactivity Studies

The synthesis of analogues of Quinine N-isopropyl chloride, by varying either the N-alkyl substituent or the counterion, is a powerful strategy for conducting structure-activity relationship (SAR) studies. These studies are crucial for understanding how molecular structure influences chemical behavior and biological activity, such as in the development of new catalysts or therapeutic agents. clockss.orgnih.govebi.ac.uk

Systematic Variation of the N-Alkyl Substituent and Counterion Effects on Chemical Behavior

Systematic modification of the quinine quaternary salt structure allows for the fine-tuning of its properties.

Variation of the N-Alkyl Substituent: Researchers have synthesized series of Cinchona alkaloid quaternary salts with a wide array of N-alkyl groups, from small alkyl chains (methyl, ethyl) to bulkier and more complex groups (benzyl, anthracenylmethyl). researchgate.netnih.govresearchgate.net These studies have revealed that the nature of the N-substituent significantly impacts the compound's performance in various applications.

As Phase-Transfer Catalysts: In asymmetric phase-transfer catalysis (APTC), the steric and electronic properties of the N-substituent are critical for enantioselectivity. researchgate.netclockss.org Studies have shown that catalysts with large, aromatic substituents on the quinuclidinium nitrogen are often the most selective. researchgate.netclockss.org

As Enzyme Inhibitors: In studies of cytochrome P450 2D6 inhibition, varying the N-alkyl group on quinine and its stereoisomer quinidine (B1679956) led to different effects. For quinine, N-alkylation with methyl, ethyl, or benzyl (B1604629) groups caused a substantial decrease in inhibitory potency, suggesting a specific interaction at the enzyme's active site. nih.govresearchgate.net

Table 2: Impact of N-Alkyl Substituent Variation on Quinine/Quinidine Analogue Activity

| N-Alkyl Substituent | Application | Observed Effect | Reference |

|---|---|---|---|

| Methyl, Ethyl, Benzyl | P450 2D6 Inhibition (Quinine) | Substantial decrease in inhibitory potency. | nih.gov, researchgate.net |

| Bulky Aromatic Groups | Asymmetric Phase-Transfer Catalysis | Increased enantioselectivity. | clockss.org, researchgate.net |

Derivatization of the Quinine Core in the Presence of the Quaternary Ammonium Center

Chemical modification of the quinine framework while the quinuclidine nitrogen is quaternized is a critical strategy for fine-tuning the catalyst's steric and electronic properties. Although literature focusing specifically on the N-isopropyl chloride salt is limited, extensive research on analogous N-arylmethyl and other N-alkyl cinchona alkaloid quaternary salts provides a clear blueprint for potential derivatization pathways. rsc.org These modifications primarily target three key functional groups: the C(9)-hydroxyl group, the C(3)-vinyl group, and the quinoline ring system. rsc.orgnih.gov

Modification of the C(9)-Hydroxyl Group: The secondary alcohol at the C(9) position is a frequent target for derivatization. Its modification to form ethers or esters can significantly influence the catalyst's solubility and the stereochemical environment around the active sites.

Etherification: The hydroxyl group can be converted into an ether, commonly an O-allyl or O-benzyl ether. This is typically achieved under basic conditions using the corresponding halide. This modification is often performed to create dimeric catalysts linked through the C(9) position, a strategy shown to enhance catalytic efficiency in certain reactions. rsc.org

Esterification: Acylation of the C(9)-hydroxyl group to form esters is another common strategy. The reaction can proceed with acyl chlorides or anhydrides. Dimeric catalysts can also be formed by reacting the hydroxyl group with diisocyanates to yield carbamates. nih.gov

Modification of the C(3)-Vinyl Group: The vinyl group at the C(3) position of the quinuclidine ring offers a versatile handle for introducing a wide array of functionalities using modern cross-coupling reactions. nih.gov These modifications are particularly valuable for creating novel monomeric and polymeric catalysts.

Heck and Sonogashira Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions. For instance, Heck coupling with aryl iodides has been used to attach fluorinated aryl groups to the quinine scaffold after N-benzylation. nih.gov Similarly, Sonogashira coupling can introduce alkyne moieties, which can be used to construct catalysts with extended electronic systems or to link multiple alkaloid units. rsc.orgnih.gov

Acyclic Diene Metathesis (ADMET): The C(3)-vinyl groups of two cinchona alkaloid units can react with each other under ADMET conditions using catalysts like the Hoveyda-Grubbs' second-generation catalyst. This method allows for the synthesis of novel dimeric and polymeric catalysts linked by a C-C bond, effectively utilizing the vinyl functionality for polymerization. dntb.gov.uamdpi.com

Functionalization of the Quinoline Ring: Modifying the aromatic quinoline ring is more challenging but offers a route to profoundly alter the electronic properties of the catalyst. Direct C-H activation is the most modern and atom-economical approach. mdpi.comrsc.org

C-H Activation via N-Oxide: A powerful strategy for functionalizing the quinoline ring, particularly at the C2 and C8 positions, involves the temporary formation of a quinoline N-oxide. researchgate.net The N-oxide acts as a directing group, facilitating metal-catalyzed C-H activation and subsequent coupling with various partners (e.g., alkenylation, amination, arylation). rsc.orgresearchgate.netrsc.org For a pre-formed quaternary salt like Quinine N-isopropyl chloride, this would likely necessitate a de-quaternization, N-oxidation, C-H functionalization, N-oxide reduction, and final re-quaternization sequence, adding significant complexity to the synthesis. Developing C-H activation methods compatible with the quaternary nitrogen remains an area of active research.

The following table summarizes the potential derivatization strategies for the quinine core in the presence of a quaternary ammonium center.

| Target Site | Reaction Type | Typical Reagents | Outcome | Reference |

|---|---|---|---|---|

| C(9)-Hydroxyl | Etherification | Allyl bromide, Benzyl chloride, Dihaloalkanes | Forms O-ethers; can create dimeric catalysts | rsc.org |

| C(9)-Hydroxyl | Esterification / Carbamate Formation | Acyl chlorides, Anhydrides, Diisocyanates | Forms esters or carbamate-linked dimers | nih.gov |

| C(3)-Vinyl | Heck Coupling | Aryl iodides, PdCl₂, Et₃N | Attaches new aryl groups at C3 position | nih.gov |

| C(3)-Vinyl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduces alkyne functionalities for further modification | rsc.orgnih.gov |

| C(3)-Vinyl | ADMET Polymerization | Hoveyda-Grubbs' Catalyst | Forms dimeric or polymeric catalysts | dntb.gov.uamdpi.com |

| Quinoline Ring (C2/C8) | Directed C-H Activation | Requires N-oxide formation; Pd, Cu, or Fe catalysts | Introduces alkyl, aryl, or heteroatom groups | mdpi.comrsc.orgresearchgate.net |

Preparation of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled compounds, particularly those containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), are indispensable tools in chemical research. researchgate.net They are used to elucidate reaction mechanisms through kinetic isotope effect studies, trace the metabolic fate of drug candidates, and serve as internal standards for quantitative analysis by mass spectrometry. acs.orggoogle.com The preparation of an isotopically labeled version of Quinine N-isopropyl chloride can be approached through several strategic routes.

Labeling via Quaternization with a Labeled Alkyl Halide: The most direct and synthetically efficient method to introduce an isotopic label into the N-isopropyl group is to perform the quaternization of quinine with an isotopically labeled isopropyl halide. For example, reacting quinine with commercially available 2-chloropropane-d₇ or a custom-synthesized ¹³C-labeled variant would yield the desired N-isopropyl labeled quaternary salt. This approach precisely places the label on the quaternary ammonium moiety, which is ideal for studying the role of this group in catalytic processes.

Labeling the Quinine Core via Hydrogen Isotope Exchange (HIE): Introducing deuterium into the quinine core itself can be achieved via hydrogen-deuterium exchange reactions, either before or after quaternization.

Acid-Catalyzed Exchange: Research has demonstrated that the methyl group of a quinoline ring can undergo acid-catalyzed deuteration. nih.gov For example, heating a quinoline derivative with deuterated acetic acid (CH₃COOD) can lead to high levels of deuterium incorporation at activated positions. nih.govresearchgate.net This method could potentially label the methoxy (B1213986) group on the quinoline ring of quinine.

Metal-Catalyzed HIE: A more versatile method for labeling aromatic systems is transition-metal-catalyzed HIE. Catalysts based on iridium, platinum, or rhodium can facilitate the exchange of aromatic C-H bonds with deuterium from D₂O or D₂ gas under mild conditions. researchgate.netacs.org This allows for the incorporation of deuterium at specific positions on the quinoline ring, often directed by existing functional groups. acs.org

Labeling via Total Synthesis with Labeled Precursors: While the most complex route, constructing the quinine molecule from isotopically labeled starting materials allows for the precise placement of labels at non-exchangeable positions. The historic and modern total syntheses of quinine offer numerous entry points for introducing isotopes like ¹³C or ¹⁴C. wikipedia.org For instance, a key fragment in the synthesis could be prepared using labeled precursors, which would then be carried through the synthetic sequence to the final quinine structure, followed by quaternization with isopropyl chloride.

The following table outlines potential strategies for the isotopic labeling of Quinine N-isopropyl chloride.

| Labeling Strategy | Isotope | Proposed Method | Notes | Reference |

|---|---|---|---|---|

| Labeling the N-Alkyl Group | ²H (D), ¹³C | SN2 reaction of quinine with an isotopically labeled isopropyl chloride (e.g., 2-chloropropane-d₇). | Most direct method. Label is on the quaternary group. | - |

| Labeling the Quinoline Ring (Methoxy) | ²H (D) | Acid-catalyzed H-D exchange using deuterated acetic acid. | Targets the activated methyl group of the methoxy substituent. | nih.govresearchgate.net |

| Labeling the Quinoline Ring (Aromatic C-H) | ²H (D), ³H (T) | Iridium-catalyzed C-H activation with D₂O or T₂O as the isotope source. | Allows for late-stage labeling of the aromatic core. | acs.org |

| Labeling via Synthetic Precursors | ¹³C, ¹⁴C, ²H | Incorporate labeled building blocks during a total synthesis of quinine, followed by quaternization. | Most complex but allows for precise, non-exchangeable labeling. | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of Quinine N Isopropyl Chloride Salt

Exploration of Reaction Pathways and Transformation Mechanisms Involving the Quaternary Ammonium (B1175870) Moiety

The introduction of the N-isopropyl quaternary ammonium group is the primary determinant of the molecule's reactivity. This moiety can act as a chiral phase-transfer catalyst, an alkylating agent, or undergo elimination reactions under basic conditions.

Quaternary ammonium salts can serve as alkylating agents, undergoing nucleophilic substitution where one of the N-alkyl groups is transferred to a nucleophile. libretexts.orgmsu.edu In the case of Quinine (B1679958) N-isopropyl chloride, the isopropyl group can be transferred. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the secondary carbon of the isopropyl group, and quinine acts as the leaving group.

The general mechanism is as follows: Nu:⁻ + [(Quinine)-N⁺-CH(CH₃)₂]Cl⁻ → Nu-CH(CH₃)₂ + Quinine + Cl⁻

The efficiency of this reaction is influenced by the nucleophile's strength and the steric hindrance around the electrophilic carbon. The bulky isopropyl group, being a secondary alkyl group, makes substitution less favorable compared to less hindered groups like methyl. Studies on polymer-supported quaternary ammonium salts derived from cinchona alkaloids have shown they can be susceptible to nucleophilic substitution by thiols in the presence of a base, leading to the cleavage of the alkaloid from the support. psu.edu This suggests that strong nucleophiles can indeed attack the alkyl group of the quaternary nitrogen, causing the decomposition of the salt and the release of the neutral quinine molecule. psu.edu

Quaternization of the quinuclidine (B89598) nitrogen fundamentally alters the reactivity of the quinine scaffold. The lone pair of electrons on this nitrogen is no longer available, meaning it cannot act as a base or a nucleophile in reactions. This modification can also exert an electronic influence on the rest of the molecule.

Furthermore, derivatization at the quinuclidine nitrogen has been shown to create significantly different interaction models with other chiral molecules. acs.org In a study comparing N-benzylquininium chloride with other quinine derivatives, 1H NMR investigations revealed that the quaternary salt forms diastereoisomeric complexes with distinct stereochemical arrangements in solution. acs.org This implies that the N-isopropyl quaternary structure would similarly influence how the molecule interacts with reagents, solvents, and other chiral entities, primarily through steric and electrostatic interactions, which is crucial for its application in asymmetric catalysis.

In reactions involving quaternary ammonium salts, particularly in phase-transfer catalysis, the counterion plays a critical role. The chloride anion (Cl⁻) in Quinine N-isopropyl chloride influences the salt's solubility in various solvents and the reactivity of the cation. In nonpolar organic solvents, the cation and anion exist as a tight ion pair. The strength of this interaction affects the availability and reactivity of the quaternary ammonium cation to interact with other species in the reaction mixture.

The nature of the anion can impact reaction selectivity and dynamics. For instance, a more weakly coordinating anion might lead to a "looser" ion pair, potentially increasing the catalytic activity in a phase-transfer system. While specific comparative studies on Quinine N-isopropyl chloride with different counterions are not prevalent in the reviewed literature, the general principle holds that the chloride ion's size, charge density, and hydration energy are key factors in modulating the salt's behavior in different chemical environments.

The reactivity of Quinine N-isopropyl chloride is highly dependent on the reagent it is exposed to. The primary reaction pathways are nucleophilic attack and base-induced elimination.

Reaction with Nucleophiles: As discussed, strong nucleophiles like thiolates can induce nucleophilic substitution, cleaving the isopropyl group from the nitrogen atom. psu.edu

Reaction with Bases: Strong, non-nucleophilic bases can induce a Hofmann elimination reaction. In this pathway, the base abstracts a proton from a β-carbon of one of the N-alkyl substituents. For Quinine N-isopropyl chloride, this would involve the abstraction of a proton from the isopropyl group, leading to the formation of propene gas, neutral quinine, and the corresponding salt of the base.

The selectivity between substitution and elimination is dictated by the nature of the attacking species (nucleophilicity vs. basicity) and reaction conditions such as temperature and solvent.

| Reagent Type | Specific Example | Primary Reaction Pathway | Major Products | Key Influencing Factors |

|---|---|---|---|---|

| Strong Nucleophile | Thiophenolate (PhS⁻) | Nucleophilic Substitution (SN2) | Isopropyl phenyl sulfide, Quinine, Chloride salt | Nucleophile strength, Steric hindrance at the isopropyl group |

| Strong, Non-nucleophilic Base | Potassium tert-butoxide (t-BuOK) | Hofmann Elimination (E2) | Propene, Quinine, tert-Butanol, Potassium chloride | Base strength, Steric hindrance of the base |

| Organometallic Reagents | Phenyllithium (PhLi) | Potential for substitution or elimination | Varies (e.g., Propene, Benzene, Quinine) | High reactivity and basicity of the organometallic reagent |

Stereochemical Fate and Retention/Inversion of Chirality During Chemical Transformations

The quinine molecule possesses multiple stereocenters, and its configuration is critical to its chemical function, especially in asymmetric synthesis.

Reactions at the Quaternary Center: When Quinine N-isopropyl chloride undergoes reactions such as nucleophilic substitution on the isopropyl group or Hofmann elimination, the chiral centers within the quinine core (C3, C4, C8, and C9) are not directly involved in the bond-breaking or bond-forming steps. Therefore, the absolute configuration of the quinine molecule is retained. The product of these reactions is the neutral quinine alkaloid with its original stereochemistry intact.

As a Chiral Catalyst: The primary stereochemical significance of Quinine N-isopropyl chloride is its potential use as a chiral phase-transfer catalyst. In such applications, the salt is used in substoichiometric amounts to control the stereochemical outcome of a reaction between other reactants. The chiral environment created by the bulky, complex structure of the quaternary ammonium cation dictates the facial selectivity of the reaction. For example, in Michael additions catalyzed by polymer-supported cinchona quaternary salts, the configuration of the alkaloid determines the enantiomer of the product that is formed in excess. psu.edu Catalysts derived from cinchonidine (B190817) (a pseudo-enantiomer of cinchonine) typically yield the opposite enantiomer compared to those derived from cinchonine. psu.edu By analogy, a catalyst based on quinine would be expected to produce the opposite enantiomer to one based on its pseudo-enantiomer, quinidine (B1679956). The stereochemical fate is therefore not about a change in the catalyst's chirality but about the transfer of that chirality to the product of the reaction it catalyzes.

| Reaction Type | Fate of Quinine Moiety's Chirality | Stereochemical Outcome of Overall Reaction |

|---|---|---|

| Nucleophilic Substitution (on isopropyl group) | Retention of configuration | Formation of achiral isopropyl derivative and chiral quinine. |

| Hofmann Elimination | Retention of configuration | Formation of achiral propene and chiral quinine. |

| Asymmetric Phase-Transfer Catalysis (e.g., Michael Addition) | Catalyst is recovered unchanged (retained configuration) | Induces chirality in the product; the product's configuration (R or S) is determined by the catalyst's structure. |

Kinetic and Thermodynamic Characterization of Quinine N-Isopropyl Chloride Salt Reactions

Specific experimental kinetic and thermodynamic data for reactions involving Quinine N-isopropyl chloride are not widely available in the surveyed scientific literature. However, qualitative predictions can be made based on established principles of physical organic chemistry.

Kinetics: The rates of reactions involving the quaternary ammonium moiety are highly dependent on steric factors. For a nucleophilic substitution (SN2) reaction where the isopropyl group is transferred, the reaction rate would be significantly slower than for a corresponding N-methyl or N-ethyl quininium salt due to the increased steric hindrance at the secondary carbon of the isopropyl group. Conversely, for an E2 elimination reaction, the presence of a secondary β-hydrogen in the isopropyl group provides a ready pathway for elimination.

| N-Alkyl Group | Relative Steric Hindrance | Predicted Relative Rate of SN2 Reaction at Alkyl Group | Predicted Relative Rate of Hofmann Elimination |

|---|---|---|---|

| Methyl | Low | Fastest | Not possible (no β-hydrogen) |

| Ethyl | Medium | Intermediate | Possible |

| Isopropyl | High | Slowest | Possible and may be favored over substitution |

| Benzyl (B1604629) | Medium | Fast (due to benzylic activation) | Not possible (no β-hydrogen on the ring side) |

Stability and Degradation Mechanisms under Controlled Chemical Environments (e.g., hydrolytic, oxidative)

The stability of the Quinine N-Isopropyl Chloride salt is dictated by the chemical robustness of its constituent parts: the quinine framework and the quaternary quinuclidinium salt moiety. While specific kinetic and mechanistic studies on the degradation of Quinine N-Isopropyl Chloride are not extensively documented in publicly available literature, its stability and potential degradation pathways can be inferred from studies on quinine, its derivatives, and related quaternary ammonium compounds.

The quaternization of the quinuclidine nitrogen to form the N-isopropyl chloride salt introduces a permanent positive charge, which can influence the reactivity of the entire molecule. Generally, aliphatic quaternary ammonium salts, including quinuclidinium derivatives, are considered to be chemically stable, particularly against oxidation and reduction. researchgate.net However, the quinine molecule itself possesses several functional groups susceptible to degradation under certain conditions.

Hydrolytic Stability:

The term "hydrolysis" in the context of this salt could refer to the reaction with water leading to the degradation of the quinine structure or the dissociation of the salt. As a salt, Quinine N-Isopropyl Chloride exists in equilibrium with its constituent ions in aqueous solution. The stability of the C-N bonds within the quinuclidine ring means that hydrolysis leading to the cleavage of the isopropyl group from the nitrogen is not a facile process under normal conditions.

However, the quinine structure contains other functional groups that could be susceptible to hydrolysis, although these are generally stable. The ether linkage of the methoxy (B1213986) group on the quinoline (B57606) ring and the secondary alcohol are not typically prone to hydrolysis under neutral pH conditions.

Under strongly basic conditions and elevated temperatures, quaternary ammonium hydroxides can undergo the Hofmann elimination. sathyabama.ac.in While Quinine N-Isopropyl Chloride is a chloride salt, in the presence of a strong base, the corresponding hydroxide (B78521) could be formed in situ, potentially leading to degradation through the opening of the quinuclidine ring system. This degradation pathway, however, requires stringent conditions.

Oxidative Degradation:

The quinine molecule has several sites that are susceptible to oxidation. The presence of the N-isopropyl quaternary group is unlikely to prevent these reactions. Key sites for oxidative attack include:

The Vinyl Group: The vinyl group at the C3 position is a known site of oxidation in cinchona alkaloids. Oxidizing agents can cleave this double bond, leading to the formation of various degradation products.

The Secondary Alcohol: The secondary alcohol at the C9 position can be oxidized to a ketone, forming the corresponding "quininone" derivative. nih.gov

The Quinoline Ring: While the aromatic quinoline ring is generally stable, strong oxidizing conditions can lead to its degradation.

The Quinuclidine Moiety: While the quinuclidinium cation itself is relatively stable to oxidation , severe oxidative conditions could potentially lead to the degradation of the bicyclic structure.

Research on the oxidation of quinine and related cinchona alkaloids has shown that various oxidizing agents can lead to a range of degradation products, indicating the susceptibility of the core structure to oxidative stress. researchgate.net For instance, studies on other quinuclidinium salts have shown that while the cation itself remains intact, other parts of the molecule or counter-ions can be oxidized.

The following table summarizes the potential degradation pathways for Quinine N-Isopropyl Chloride under controlled chemical environments, based on the known reactivity of the quinine scaffold and quaternary ammonium salts.

| Environment | Susceptible Moiety | Potential Degradation Pathway | Potential Products |

| Hydrolytic (Strong Base, Heat) | Quaternary Ammonium Group | Hofmann Elimination | Olefinic compounds resulting from ring-opening |

| Oxidative | C3-Vinyl Group | Oxidative Cleavage | Aldehydes, Carboxylic acids |

| Oxidative | C9-Secondary Alcohol | Oxidation | Quininone derivative |

| Oxidative (Harsh Conditions) | Quinoline Ring | Ring Oxidation/Cleavage | Various aromatic and aliphatic fragments |

It is important to note that the rates and specific products of these degradation reactions would be highly dependent on the specific conditions employed, such as the nature of the oxidant, temperature, pH, and solvent system.

Advanced Spectroscopic and Structural Elucidation of Quinine N Isopropyl Chloride Salt

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Quinine (B1679958) N-isopropyl chloride in solution. The quaternization of the quinuclidine (B89598) nitrogen by an isopropyl group introduces significant changes to the electronic environment of the parent quinine molecule, which are readily observed in NMR spectra.

The formation of the quaternary ammonium (B1175870) salt leads to a general downfield shift of the proton and carbon signals in proximity to the nitrogen atom due to the inductive effect of the positive charge. This effect is most pronounced for the protons and carbons of the quinuclidine ring system.

Below is a table of expected ¹H NMR chemical shifts for key protons in Quinine N-isopropyl chloride, contrasted with those of native quinine. The predicted values for the N-isopropyl derivative are based on the known effects of N-alkylation on similar alkaloid structures.

Table 1: Comparison of Selected ¹H NMR Chemical Shifts (ppm) for Quinine and Predicted Shifts for Quinine N-Isopropyl Chloride.

| Proton | Quinine (Experimental) | Quinine N-Isopropyl Chloride (Predicted) | Rationale for Predicted Shift |

|---|---|---|---|

| H9 | ~5.8 | ~6.0 - 6.2 | Downfield shift due to proximity to the positively charged nitrogen. |

| H2' | ~8.7 | ~8.9 - 9.1 | Significant downfield shift due to the quaternization of the adjacent nitrogen. |

| H8 | ~3.1 | ~3.3 - 3.5 | Moderate downfield shift. |

| Methine (isopropyl) | N/A | ~3.5 - 3.8 | Characteristic septet for the methine proton of the isopropyl group. |

While 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguously assigning the complex spectra of Quinine N-isopropyl chloride and establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton coupling networks within the molecule. For instance, the correlation between the methine proton of the isopropyl group and the two methyl groups would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different functional groups and confirming the site of isopropylation at the quinuclidine nitrogen.

The quaternary ammonium moiety in Quinine N-isopropyl chloride can exhibit dynamic processes, such as restricted rotation around the newly formed C-N bond, especially if there is significant steric hindrance. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable insights into these processes.

By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers (ΔG‡) for conformational exchange processes. For example, at low temperatures, the rotation around the N-CH(CH₃)₂ bond might be slow on the NMR timescale, leading to distinct signals for the two diastereotopic methyl groups of the isopropyl substituent. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal, allowing for the calculation of the rotational energy barrier.

Advanced Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Advanced MS techniques are critical for confirming the molecular weight of Quinine N-isopropyl chloride and for elucidating its fragmentation pathways.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition of the Quinine N-isopropyl chloride cation. The precise mass measurement can distinguish the desired product from other potential ions with the same nominal mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for the Quinine N-Isopropyl Chloride Cation.

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section). This can be particularly useful for distinguishing between different conformers or isomers of Quinine N-isopropyl chloride that might exist in the gas phase. Different spatial arrangements of the isopropyl group relative to the quinine framework would result in different collision cross-sections, which could be resolved using IM-MS.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopy techniques are highly sensitive to the stereochemical features of chiral molecules like Quinine N-isopropyl chloride. Circular dichroism (CD) and optical rotatory dispersion (ORD) provide information about the absolute configuration and the preferred conformations of the molecule in solution.

The CD spectrum of Quinine N-isopropyl chloride is expected to be dominated by the electronic transitions of the quinoline (B57606) chromophore. The quaternization of the quinuclidine nitrogen can influence the electronic environment of the chromophore, leading to shifts in the positions and intensities of the CD bands compared to native quinine. These changes can provide insights into the conformational changes induced by the introduction of the isopropyl group.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for different possible conformers of Quinine N-isopropyl chloride. By comparing the experimentally measured CD spectrum with the calculated spectra, it is possible to gain a deeper understanding of the predominant solution-phase conformation of the molecule.

Table of Compounds

| Compound Name |

|---|

| Quinine |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Bonding Characteristics within the Salt Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structure. In the context of Quinine N-isopropyl chloride salt, these methods offer insights into the functional groups present and the nature of intermolecular forces, particularly those involving the chloride counter-ion and the quaternized nitrogen center.

The quaternization of the quinuclidine nitrogen induces notable shifts in the vibrational frequencies of adjacent bonds. The C-N stretching vibrations associated with the quinuclidine ring are particularly sensitive to this change. In neutral quinine, these bands are typically observed in the 1200-1000 cm⁻¹ region. Upon formation of the N-isopropyl quaternary salt, these bands are expected to shift to higher wavenumbers, reflecting the increased bond strength resulting from the positive charge on the nitrogen atom.

Furthermore, the presence of the isopropyl group introduces new vibrational modes. The characteristic C-H stretching and bending vibrations of the isopropyl methyl groups would be anticipated in the FTIR and Raman spectra. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. Correspondingly, the deformation modes of these groups would be observed at lower frequencies.

The interaction between the positively charged quinuclidinium cation and the chloride anion is a key feature of the salt's structure. This ionic interaction, along with potential hydrogen bonding, influences the vibrational spectra. For instance, hydrogen bonding between the hydroxyl group of the quinine moiety and the chloride anion would lead to a broadening and a shift to lower frequency of the O-H stretching band, typically found around 3400-3300 cm⁻¹ in the absence of strong hydrogen bonding.

A hypothetical table of characteristic FTIR and Raman peaks for Quinine N-isopropyl chloride salt, based on the analysis of related quinine derivatives, is presented below.

| Functional Group | Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | ~3350 (broad) | ~3350 (weak) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C=C, C=N (Quinoline) | Stretching | 1650-1500 | 1650-1500 |

| C-N⁺ (Quinuclidinium) | Stretching | 1250-1100 | 1250-1100 |

| C-O (Methoxy) | Stretching | ~1245 | ~1245 |

| C-O (Alcohol) | Stretching | ~1080 | ~1080 |

Interactive Data Table: Expected Vibrational Peaks

| Functional Group | Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3350 | 3350 |

| C-H (Aromatic) | Stretching | 3050 | 3050 |

| C-H (Aliphatic) | Stretching | 2960 | 2960 |

| C=C, C=N (Quinoline) | Stretching | 1590 | 1590 |

| C-N⁺ (Quinuclidinium) | Stretching | 1200 | 1200 |

| C-O (Methoxy) | Stretching | 1245 | 1245 |

| C-O (Alcohol) | Stretching | 1080 | 1080 |

Note: The values in this table are estimations based on the analysis of structurally similar compounds and are provided for illustrative purposes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure, Bond Metrics, and Crystal Packing Analysis of Quinine N-Isopropyl Chloride Salt and its Complexes

The quaternization of the quinuclidine nitrogen with an isopropyl group is expected to have a significant impact on the conformation of the quinine molecule. In many crystal structures of quinine and its salts, the molecule adopts a conformation where the quinuclidine and quinoline rings are oriented in a specific spatial relationship. The bulky isopropyl group would likely influence this conformation due to steric hindrance, potentially leading to a unique arrangement in the solid state.

The crystal packing would be dominated by electrostatic interactions between the Quinine N-isopropyl cation and the chloride anion. Hydrogen bonding is also expected to play a crucial role in the crystal lattice. The hydroxyl group of the quinine moiety is a primary hydrogen bond donor and is likely to form a strong hydrogen bond with the chloride anion. Additionally, C-H···Cl and C-H···O hydrogen bonds may further stabilize the crystal structure.

A hypothetical table summarizing key crystallographic parameters and bond metrics for Quinine N-isopropyl chloride salt is provided below, based on data from related structures.

| Parameter | Description | Expected Value |

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | P2₁ or P2₁2₁2₁ | |

| C-N⁺ Bond Length (Quinuclidinium) | Bond distance between carbon and quaternized nitrogen | ~1.50 - 1.55 Å |

| C-N⁺-C Bond Angle (Quinuclidinium) | Angle around the quaternized nitrogen | ~110 - 115° |

| O-H···Cl⁻ Hydrogen Bond Distance | Distance between hydroxyl hydrogen and chloride anion | ~2.1 - 2.4 Å |

| Closest Cation-Anion Distance | Shortest distance between the cation and anion | ~3.2 - 3.5 Å |

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Description | Expected Value |

| Crystal System | The crystal system of the salt. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁ |

| C-N⁺ Bond Length (Å) | Bond distance between carbon and quaternized nitrogen. | 1.52 |

| C-N⁺-C Bond Angle (°) | Angle around the quaternized nitrogen. | 112 |

| O-H···Cl⁻ Hydrogen Bond Distance (Å) | Distance between hydroxyl hydrogen and chloride anion. | 2.2 |

| Closest Cation-Anion Distance (Å) | Shortest distance between the cation and anion. | 3.3 |

Note: The values in this table are estimations based on the analysis of structurally similar compounds and are provided for illustrative purposes. Actual experimental values would be determined by a full crystallographic analysis.

Computational and Theoretical Studies on Quinine N Isopropyl Chloride Salt

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of quinine (B1679958) N-isopropyl chloride and related derivatives. researchgate.netumn.edu These methods allow for a detailed examination of the molecule's electronic structure, which governs its reactivity and interactions.

Analysis of Charge Distribution, Electrostatic Potentials, and Molecular Orbitals of the Quaternary Center

The introduction of the isopropyl group onto the quinuclidine (B89598) nitrogen atom significantly alters the electronic landscape of the quinine molecule. DFT calculations can precisely map the charge distribution, revealing a concentration of positive charge around the quaternary nitrogen center. scirp.org This positive charge is not localized solely on the nitrogen but is distributed among the adjacent carbon atoms of the isopropyl group and the quinuclidine ring.

The electrostatic potential (ESP) surface, another key output of quantum chemical calculations, visually represents the charge distribution. For quinine N-isopropyl chloride, the ESP would show a strongly positive potential around the N-isopropyl moiety, indicating a site susceptible to nucleophilic attack and a key region for electrostatic interactions with other molecules. scirp.org

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the salt's reactivity. rsc.org The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. rsc.org For the quaternary salt, the LUMO is typically localized around the quinoline (B57606) ring system, while the HOMO may involve orbitals on the chloride anion and parts of the quinine cation. The quaternization generally lowers the energy of the LUMO, making the molecule a better electron acceptor.

Prediction of N-Alkylation Energetics and Transition State Geometries

The geometry of the transition state for the N-alkylation can also be predicted. rsc.org This involves the approach of the isopropyl chloride to the quinuclidine nitrogen. The calculations would reveal the bond-breaking and bond-forming distances and angles at the peak of the energy barrier. Understanding the transition state is crucial for explaining the selectivity and kinetics of the quaternization process. Selective alkylation of the more basic quinuclidine nitrogen over the quinoline nitrogen is a key aspect that can be rationalized through computational modeling of the activation barriers for both potential reaction pathways. researchgate.net

Conformational Analysis and Energy Landscapes of the Quaternary Salt

The quinine N-isopropyl chloride salt possesses significant conformational flexibility, primarily due to rotation around the C(4')-C(9) and C(8)-C(9) single bonds. researchgate.net Computational conformational analysis is essential for identifying the most stable conformers and understanding the energy landscape of the molecule. nih.gov These studies systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation.

The results of such analyses typically reveal a few low-energy conformers that are likely to be populated at room temperature. researchgate.net The relative energies of these conformers are critical, as the specific three-dimensional arrangement of the functional groups is a key determinant of the salt's effectiveness in applications like phase-transfer catalysis. The presence of the bulky isopropyl group can influence the preferred conformations compared to the parent quinine molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects on the Ion Pair

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of quinine N-isopropyl chloride in solution. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and the influence of the solvent. uantwerpen.be

By simulating the salt in a solvent box (e.g., water or an organic solvent), MD can explore a much wider range of the conformational space than static calculations. mdpi.com These simulations can reveal the timescales of conformational changes and the distribution of different conformers in a given environment. acs.org

Furthermore, MD simulations are crucial for understanding the solvation of the quinine N-isopropyl chloride ion pair. The simulations can show how solvent molecules arrange themselves around the cation and the chloride anion, and how these solvation shells influence the interaction between the ions. The degree of association or dissociation of the ion pair, a critical factor in its reactivity, can be studied as a function of solvent polarity. nih.gov

Computational Approaches to Chiral Recognition and Enantioselectivity Prediction in Catalytic Systems

Quaternary cinchona alkaloid salts, including the N-isopropyl derivative, are widely used as phase-transfer catalysts in asymmetric synthesis. nih.gov Computational methods are powerful tools for understanding the mechanism of chiral recognition and predicting the enantioselectivity of these catalytic systems. researchgate.net

These studies typically involve modeling the interaction between the catalyst (quinine N-isopropyl chloride) and the reactants of a specific chemical reaction. By calculating the energies of the diastereomeric transition states leading to the two possible enantiomeric products, the enantiomeric excess (ee) of the reaction can be predicted. univie.ac.at The transition state with the lower energy will be favored, leading to the formation of the major enantiomer.

These computational models can pinpoint the specific non-covalent interactions—such as hydrogen bonding, π-π stacking, and steric repulsion—that are responsible for the chiral discrimination. acs.org For instance, the model might show how the isopropyl group on the nitrogen atom sterically directs the approach of a substrate, favoring one orientation over another.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies, chiroptical properties)

Computational chemistry allows for the in silico prediction of various spectroscopic properties of quinine N-isopropyl chloride, which can be invaluable for structure elucidation and for validating the computational models themselves. researchgate.net

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.netresearchgate.netmagritek.com By comparing the predicted spectra with experimental data, the assignment of peaks can be confirmed, and the accuracy of the computed molecular geometry can be assessed. Discrepancies between calculated and experimental shifts can also provide insights into specific intermolecular interactions or conformational averaging in solution.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. nih.gov The predicted vibrational spectrum can be compared to the experimental spectrum to aid in the assignment of vibrational modes. This can be particularly useful for identifying specific functional groups and for studying the effects of intermolecular interactions on the vibrational properties of the molecule.

Chiroptical Properties: Chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are highly sensitive to the three-dimensional structure of a chiral molecule. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum of quinine N-isopropyl chloride. acs.org The comparison of the predicted and experimental chiroptical spectra is a powerful method for determining the absolute configuration of the molecule and for studying its conformational preferences in solution.

Catalytic Applications and Chiral Induction by Quinine N Isopropyl Chloride Salt

Role as a Chiral Ligand or Auxiliary in Metal-Catalyzed Asymmetric Synthesis

While Quinine (B1679958) N-isopropyl chloride is primarily recognized as an organocatalyst for phase-transfer reactions, the broader family of Cinchona alkaloids and their derivatives are versatile chiral ligands and auxiliaries in transition-metal-catalyzed asymmetric synthesis. rsc.orgresearchgate.net The quinuclidine (B89598) nitrogen, the C(9)-hydroxyl group, and the quinoline (B57606) ring can all serve as coordination sites for metal centers.

However, the direct use of a simple quaternary ammonium (B1175870) salt like Quinine N-isopropyl chloride as a coordinating ligand is not its primary application. The quaternization of the highly basic quinuclidine nitrogen prevents it from acting as a Lewis basic coordination site for a metal. Instead, its role in metal catalysis is more subtle. It can function as a chiral counterion in ion-paired metal complexes. In such cases, an anionic metal complex is paired with the chiral cationic ammonium salt, and stereocontrol is imparted through electrostatic and steric interactions between the catalyst and the metal-bound substrates, rather than through direct covalent bonding.

More commonly, quinine is chemically modified to create bifunctional ligands for metal catalysis. For example, phosphine (B1218219) or amide groups can be introduced, which then coordinate to metals like silver, copper, or iridium, while the quinuclidine nitrogen may remain free or be protonated to engage in hydrogen bonding. acs.org These sophisticated dual-catalysis systems, which combine a metal center with an organocatalytic moiety, have been used for complex transformations, but this represents a different class of catalyst from the simple N-isopropyl chloride salt. chim.it

Immobilization and Heterogenization Strategies for Quinine N-Isopropyl Chloride Salt for Sustainable Catalysis

A significant advantage of organocatalysis is the potential for catalyst recovery and reuse, which aligns with the principles of green chemistry. Immobilizing homogeneous catalysts like Quinine N-isopropyl chloride onto solid supports facilitates their separation from the reaction mixture by simple filtration, preventing product contamination and allowing for recycling. researchgate.net

Several strategies have been developed for the heterogenization of Cinchona alkaloid-derived quaternary ammonium salts:

Polymer-Supported Catalysts: A common approach involves anchoring the catalyst to a polymer backbone. mdpi.comresearchgate.net This can be achieved by N-alkylation of the alkaloid with a polymeric benzyl (B1604629) halide, such as a Merrifield resin (chloromethylated polystyrene). mdpi.com Alternatively, a monomer containing the alkaloid can be co-polymerized with other monomers. These polymer-supported catalysts have been successfully employed as recoverable phase-transfer catalysts in reactions like the asymmetric benzylation of glycine (B1666218) esters. mdpi.com

Ion-Exchange Resins: Another strategy involves the non-covalent immobilization of the chiral quaternary ammonium cation onto a resin bearing anionic groups, such as a porous crosslinked polystyrene sulfonic acid resin. google.com The chiral cation is held by ionic interaction with the sulfonate groups on the solid support. This method provides a solid-phase catalyst that does not require specific solvents for swelling and can be used in various asymmetric reactions. google.comgoogle.com

Advanced Analytical Methodologies for Research on Quinine N Isopropyl Chloride Salt

Development of Chromatographic Separation Techniques for Stereoisomers and Reaction Byproducts in Research Contexts

Chromatography is indispensable for the analysis of complex mixtures generated during the synthesis of Quinine (B1679958) N-isopropyl chloride. It allows for the separation, identification, and quantification of the target compound, its stereoisomers, unreacted starting materials, and various byproducts.

Research Findings: Chiral separations of cinchona alkaloids and their derivatives are well-established. up.ptresearchgate.net Methods typically employ chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net For Quinine N-isopropyl chloride, a normal-phase HPLC method would likely provide excellent resolution. The charged nature of the quaternary ammonium (B1175870) salt suggests that ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) could also be effective modes of separation.

The determination of enantiomeric excess is crucial as the biological activity and catalytic properties of quinine derivatives are often highly dependent on their stereochemistry. tut.ac.jp A typical chiral HPLC method would involve dissolving the sample in the mobile phase, injecting it onto the column, and monitoring the elution of the enantiomers using a UV or photodiode array (PDA) detector. The relative peak areas of the desired enantiomer and any unwanted stereoisomers are used to calculate the enantiomeric excess.

Interactive Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Typical Value/Condition | Purpose |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides chiral recognition for separating stereoisomers. |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Elutes the compounds from the column; the amine additive improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 254 nm and 330 nm | Monitors the elution of aromatic quinoline-containing compounds. |

| Temperature | 25 °C | Ensures reproducible retention times. |

GC-MS is a powerful technique for assessing the purity of Quinine N-isopropyl chloride, particularly for identifying volatile and semi-volatile impurities. Due to the low volatility of the salt, derivatization is typically required to convert it into a more volatile species suitable for GC analysis.

Research Findings: The analysis of quinine by GC-MS often involves silylation, where polar -OH groups are reacted with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net This same principle would apply to Quinine N-isopropyl chloride. After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.

This method is highly effective for detecting residual solvents from the synthesis, such as isopropanol (B130326) or the alkylating agent (e.g., 2-chloropropane). derpharmachemica.com It can also identify thermally stable byproducts. The mass spectrometer's sensitivity allows for the detection of trace-level impurities.

Interactive Data Table: Potential Impurities Detectable by GC-MS

| Impurity | Potential Origin | Typical m/z ions (after derivatization if applicable) |

| Isopropyl alcohol | Residual solvent | 45, 61 |

| 2-Chloropropane | Unreacted alkylating agent | 43, 63, 78 |

| Quinine (unreacted) | Starting material | 136, 324 (underivatized); 397, 470 (silylated) |

| Over-alkylated byproducts | Side reaction | Dependent on structure, but will show characteristic quinine fragments |

Spectroscopic Quantification Methods for Reaction Monitoring and Yield Determination in Synthetic Research

Spectroscopic techniques, particularly UV-Visible and fluorescence spectroscopy, are invaluable for real-time reaction monitoring and for the rapid determination of product concentration and reaction yield. insa-rouen.fr

Research Findings: Quinine and its derivatives possess a distinct quinoline (B57606) chromophore that absorbs strongly in the UV region, with characteristic maxima around 250 nm and 330 nm. mdpi.com This property allows for the use of UV-Vis spectroscopy to monitor the progress of the N-alkylation reaction. By tracking the change in absorbance at a specific wavelength, researchers can follow the consumption of the quinine starting material or the formation of the Quinine N-isopropyl chloride product. A calibration curve, prepared using standards of known concentration, can be used to determine the final yield of the reaction.

Furthermore, quinine is known for its high fluorescence quantum yield. nih.gov The fluorescence properties may change upon quaternization of the nitrogen atom. This change can be exploited for highly sensitive quantification of the product or remaining starting material. Fluorescence spectroscopy offers greater sensitivity and selectivity than UV-Vis absorption spectroscopy, making it ideal for detecting low concentrations. mdpi.com

Interactive Data Table: Spectroscopic Properties for Quantification

| Technique | Wavelength (nm) | Application | Notes |

| UV-Vis Spectroscopy | ~330 nm | Monitoring the consumption of quinine starting material. | The absorbance is directly proportional to the concentration (Beer-Lambert Law). |

| Fluorescence Spectroscopy | Excitation: ~345 nm, Emission: ~450 nm | High-sensitivity quantification of quinine or product. | The fluorescence intensity is proportional to concentration at low levels. The exact wavelengths may shift for the N-isopropyl chloride salt. |

Electrochemical Methods for Reactivity and Sensing in Controlled Chemical Systems and Environmental Matrices

Electrochemical methods offer a powerful platform for investigating the redox properties of Quinine N-isopropyl chloride and for developing sensitive detection systems. Techniques like cyclic voltammetry (CV) can provide insights into the reaction mechanisms and electronic structure of the molecule.

Research Findings: Recent studies have demonstrated the development of electrochemical sensors for quinine, often utilizing aptamers—short strands of DNA or RNA that bind to a specific target. nih.gov An electrochemical strategy for quinine detection has been developed based on a small molecule-templated split aptamer ligation reaction, achieving a low detection limit of 25 nM. nih.gov Such an approach could be adapted for the specific detection of Quinine N-isopropyl chloride.

Cyclic voltammetry can be used to study the oxidation and reduction potentials of the compound. This information is valuable for understanding its reactivity, stability, and potential role in electrochemical reactions. cardiff.ac.uk For instance, CV could be used to probe the electronic effects of adding the N-isopropyl group to the quinuclidine (B89598) ring compared to the parent quinine molecule. These methods are highly sensitive and can be performed with relatively simple instrumentation. mdpi.com

Hyphenated Techniques for Online Reaction Monitoring and Structural Elucidation of Transient Intermediates

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are unparalleled in their ability to analyze complex reaction mixtures. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the study of Quinine N-isopropyl chloride synthesis.

Research Findings: LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netthermofisher.com For monitoring the synthesis of Quinine N-isopropyl chloride, a small aliquot of the reaction mixture can be periodically injected into the LC-MS system. The HPLC component separates the starting material, product, intermediates, and byproducts. The mass spectrometer then provides mass-to-charge ratio (m/z) data for each separated peak, allowing for their identification.

Using tandem mass spectrometry (LC-MS/MS), parent ions can be fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a "fingerprint" for structural elucidation, enabling the confident identification of unexpected byproducts or transient intermediates that may not be isolable. researchgate.net This technique is crucial for developing a deep understanding of the reaction pathway and for optimizing reaction conditions to minimize impurity formation.

Interactions with Supramolecular Systems and Environmental Considerations Chemical Research Focus

Interaction with Model Chemical Systems for Fundamental Understanding of Binding and Association Phenomena

There is no available literature detailing the interaction of Quinine (B1679958) isopropylchloride with model chemical systems such as micelles, liposomes, or synthetic membranes. Such studies are crucial for understanding a compound's fundamental binding and association properties, which can influence its bioavailability and mechanism of action.

Research has been conducted on the binding of the parent molecule, quinine, to biological macromolecules like DNA, but these interactions are distinct from the association phenomena with model chemical systems. researchgate.netnih.gov The specific physicochemical properties conferred by the isopropyl quaternary ammonium (B1175870) group would dictate its behavior in these systems, and without experimental data, no accurate description can be provided.

Environmental Degradation Pathways and Fate in Abiotic Systems

Specific environmental fate and degradation data for Quinine isopropylchloride are not available. The environmental degradation of a chemical compound is assessed through studies on its hydrolysis, photolysis, and biodegradation.

Hydrolysis: While the hydrolysis of one of its potential precursors, isopropyl chloride, has been studied, this is not representative of the hydrolysis of the final, more complex quaternary ammonium compound. google.comdoubtnut.com Quaternary ammonium cations are generally stable toward hydrolysis under many conditions.

Photolysis: Quinine itself is known to be fluorescent and absorbs UV light, which can lead to photodegradation. wikipedia.org However, the specific degradation pathways and products for Quinine isopropylchloride upon exposure to light have not been investigated.

Biodegradation: The biodegradation of quaternary ammonium compounds (QACs) as a class is highly variable and depends on factors like alkyl chain length and the complexity of the molecule. rsc.org No biodegradation studies specifically targeting Quinine isopropylchloride in water or soil models have been documented.

Due to the complete absence of specific research on "Quinine, isopropylchloride" in these areas, it is not possible to generate the requested data tables or detail research findings.

Q & A

Q. How to structure a research paper to meet journal guidelines for quinine-isopropylchloride studies?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, and Discussion) format. In methods, specify equipment models (e.g., Bruker NMR 500 MHz), reagent sources (e.g., Sigma-Aldrylithium chloride ≥99%), and statistical software (e.g., GraphPad Prism 9.0). Use IUPAC nomenclature and cite recent literature in conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.